1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid

Beschreibung

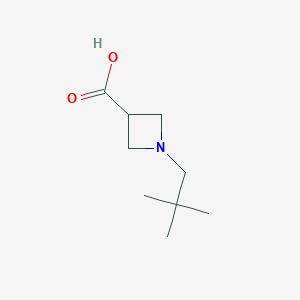

1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid (CAS: 1127401-92-6) is an azetidine derivative with a molecular formula of C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It features a 4-membered azetidine ring substituted with a carboxylic acid group at position 3 and a 2,2-dimethylpropyl (neopentyl) group at position 1. This structural configuration confers unique steric and electronic properties, making it a candidate for drug design and biochemical studies. Its purity is typically ≥95%, and it is labeled for research use .

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,2-dimethylpropyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)6-10-4-7(5-10)8(11)12/h7H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNVXTHIRYCNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the carboxylic acid group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced techniques such as anionic or cationic ring-opening polymerization .

Analyse Chemischer Reaktionen

1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity play a crucial role in its biological and chemical activities. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

PF-04418948

- Structure : 1-(4-Fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid .

- Activity : Potent and selective antagonist of the prostaglandin EP2 receptor (IC₅₀ = 16 nM in human recombinant systems). Demonstrated efficacy in reducing inflammation and pain in preclinical models .

- Key Differences : The 4-fluorobenzoyl and naphthyloxymethyl substituents enhance receptor selectivity compared to the neopentyl group in the target compound. This substitution pattern increases molecular weight (409.45 g/mol) and lipophilicity, improving CNS penetration .

1-[[2-Fluorophenyl]methyl]azetidine-3-carboxylic Acid Derivatives

- Example : 1-[[2-Fluoranyl-4-[5-(4-(2-methylpropyl)phenyl]-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid (CAS-associated structure) .

- Activity: Designed as a non-polymer ligand targeting enzymes or receptors, with a molecular weight of 409.45 g/mol.

Carboxylic Acid Derivatives with Bulky Substituents

ADB-CHMINACA

- Structure: N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide .

- Activity: Synthetic cannabinoid receptor agonist with nanomolar affinity for CB1/CB2 receptors. The 2,2-dimethylpropyl group (shared with the target compound) enhances metabolic stability, while the indazole-carboxamide moiety drives receptor binding .

- Key Differences : The indazole core and cyclohexylmethyl group differentiate it from the azetidine-carboxylic acid scaffold, leading to distinct pharmacokinetic profiles.

A-740003

- Structure : Pyrazolo[3,4-d]pyrimidine derivative with a dimethylpropylamine side chain .

- Activity : P2X7 receptor antagonist (IC₅₀ = 18–40 nM) with analgesic effects in neuropathic pain models. The dimethylpropyl group improves solubility, but the pyrimidine core contrasts with the azetidine ring in the target compound .

Physicochemical and Pharmacokinetic Properties

<sup>a</sup> Predicted using ChemDraw or experimental data from cited sources.

Structural and Functional Insights

- Azetidine vs.

- Neopentyl Group : The 2,2-dimethylpropyl substituent in the target compound reduces metabolic oxidation compared to linear alkyl chains, as seen in ADB-CHMINACA and A-740003 .

- Carboxylic Acid Role : The free carboxylic acid group in azetidine derivatives facilitates hydrogen bonding with target proteins, a feature absent in esterified or amide derivatives (e.g., 1-Cbz-Azetidine-3-carboxylic acid in ) .

Biologische Aktivität

1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid, also referred to as DMPAzetic acid, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article will explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

This compound features a four-membered azetidine ring with a bulky 2,2-dimethylpropyl substituent and a carboxylic acid functional group at the 3-position. The steric bulk introduced by the substituent may influence its reactivity and biological interactions, making it an intriguing candidate for further study in drug development.

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific biological targets such as enzymes and receptors. Preliminary studies suggest its involvement in pathways related to neurotransmission and metabolic processes. However, detailed investigations are necessary to elucidate the precise mechanisms behind its biological effects.

Potential Interactions

- Enzyme Inhibition : Initial findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, azetidine derivatives have been studied for their potential effects on STAT3 activity, which is crucial in cancer cell proliferation .

- Receptor Modulation : The compound might also bind to various receptors, influencing cellular signaling pathways that could lead to therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives similar to this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other azetidine derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Azetidine-3-carboxylic acid | Basic azetidine structure with a carboxylic group | Commonly used as an amino acid analog |

| 3-Methylazetidine-2-carboxylic acid | Methyl group at the 3-position | Increased steric hindrance compared to others |

| 4-Methylazetidine-3-carboxylic acid | Methyl group at the 4-position | Different spatial orientation affecting reactivity |

| DMPAzetic Acid | Bulky 2,2-dimethylpropyl substituent | Potentially unique reactivity patterns and biological activities |

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid?

- Methodological Answer : Traditional synthesis involves multi-step organic reactions, such as alkylation of azetidine-3-carboxylic acid precursors with 2,2-dimethylpropyl groups. Optimization can employ factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield and purity . Computational reaction path search methods, like quantum chemical calculations, help identify energetically favorable pathways and reduce trial-and-error experimentation .

| Parameter | Traditional Approach | Computational Approach |

|---|---|---|

| Reaction Conditions | Empirical optimization | Quantum chemical calculations |

| Catalyst Screening | Iterative lab testing | Machine learning-driven predictions |

| Yield Optimization | DOE (Design of Experiments) | Transition state analysis |

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Confirm stereochemistry and substituent positions (¹H, ¹³C, 2D-COSY).

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS or MALDI-TOF).

- HPLC/Purity Analysis : Assess chromatographic purity under gradient conditions.

- X-ray Crystallography : Resolve solid-state conformation (if crystallizable) .

Q. What experimental protocols ensure stability during storage and handling?

- Methodological Answer :

- Storage : Use inert atmospheres (argon) and desiccants at -20°C to prevent hydrolysis or oxidation.

- Stability Assays : Conduct accelerated degradation studies under varied pH, temperature, and light exposure. Monitor via HPLC and FT-IR for decomposition products .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be systematically resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments across independent labs with standardized protocols.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

- Theoretical Frameworks : Align discrepancies with computational models (e.g., docking studies for bioactivity conflicts) .

Q. What methodologies are suitable for assessing ecological impact, given limited toxicity data?

- Methodological Answer :

- In Silico Predictors : Use tools like EPI Suite or TEST to estimate biodegradability and toxicity.

- Microcosm Studies : Simulate environmental fate in soil/water systems, tracking degradation via LC-MS/MS.

- QSAR Models : Corrogate structural features with known ecotoxicological profiles .

Q. How can computational modeling enhance reaction design for novel derivatives?

- Methodological Answer :

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Map reaction coordinates for substituent effects.

- Machine Learning : Train models on existing kinetic data to predict regioselectivity or byproduct formation.

- Virtual Screening : Prioritize derivatives with desired properties (e.g., logP, solubility) .

Q. What strategies validate the compound’s potential in drug discovery pipelines?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., proteases) using fluorescence-based kinetics.

- ADMET Profiling : Assess permeability (Caco-2 models), metabolic stability (microsomal assays), and cytotoxicity (MTT assays).

- Structural Analogs : Compare with known azetidine-based drugs (e.g., beta-lactamase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.